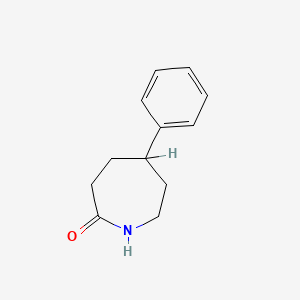

5-Phenylazepan-2-one

Descripción

The exact mass of the compound 5-Phenylazepan-2-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Phenylazepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylazepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

5-phenylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STAHPHVAVALBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NCCC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7500-39-2 | |

| Record name | 5-Phenyl-2-azepanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007500392 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7500-39-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400453 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Phenylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Phenylazepan-2-one, a substituted ε-caprolactam, represents a core heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure and conformational dynamics is paramount for elucidating its structure-activity relationships and designing novel derivatives with tailored properties. This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of 5-Phenylazepan-2-one. In the absence of extensive direct experimental data for this specific molecule, this guide synthesizes information from established chemical principles, spectroscopic data of closely related analogs, and computational chemistry predictions. We will delve into the probable synthetic routes, detailed structural elucidation, and a thorough exploration of the conformational preferences of the seven-membered azepane ring, with a particular focus on the influence of the C5-phenyl substituent.

Introduction: The Significance of the Azepan-2-one Scaffold

The azepan-2-one ring system, also known as ε-caprolactam, is a seven-membered lactam of significant industrial and pharmaceutical importance. It is the monomeric precursor to Nylon-6, a widely used polyamide polymer.[1] In the realm of drug discovery, the azepane scaffold is a privileged structure found in a variety of biologically active compounds, exhibiting a broad range of therapeutic activities. The conformational flexibility of the seven-membered ring allows it to adopt various shapes, enabling it to interact with a diverse array of biological targets.

5-Phenylazepan-2-one, with its phenyl substituent at the C5 position, presents an intriguing subject for conformational analysis. The bulky phenyl group is expected to exert a significant influence on the conformational equilibrium of the azepane ring, thereby affecting its physicochemical properties and biological activity.

Molecular Structure and Physicochemical Properties

The fundamental structural details of 5-Phenylazepan-2-one are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO | [Calculated] |

| Molecular Weight | 189.25 g/mol | [Calculated] |

| IUPAC Name | 5-phenylazepan-2-one | [Nomenclature] |

| SMILES | C1CC(=O)NCCC1C2=CC=CC=C2 | [Database] |

| InChI | InChI=1S/C12H15NO/c14-12-7-6-11(8-9-13-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14) | [Database] |

Synthesis of 5-Phenylazepan-2-one: Plausible Synthetic Routes

Beckmann Rearrangement of 4-Phenylcyclohexanone Oxime

The Beckmann rearrangement is a classic and versatile method for the synthesis of amides and lactams from oximes.[2][3] The likely precursor for 5-Phenylazepan-2-one via this route is 4-phenylcyclohexanone oxime.

Figure 1: Proposed synthetic pathway for 5-Phenylazepan-2-one via Beckmann Rearrangement.

Causality Behind Experimental Choices:

-

Acid Catalyst: Strong acids like sulfuric acid, polyphosphoric acid, or Lewis acids are typically employed to protonate the hydroxyl group of the oxime, converting it into a good leaving group (water).[4] The choice of acid and its concentration can significantly impact the reaction rate and yield.

-

Stereochemistry of Migration: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the nitrogen atom migrates. For ketoximes, this means that the stereochemistry of the oxime precursor can influence which alkyl group migrates. In the case of 4-phenylcyclohexanone oxime, due to the symmetry of the migrating groups (both are secondary carbons), only one lactam product is expected.

Schmidt Reaction of 4-Phenylcyclohexanone

The Schmidt reaction provides an alternative route to lactams from ketones using hydrazoic acid (HN₃) in the presence of a strong acid.[5][6][7]

Figure 2: Proposed synthetic pathway for 5-Phenylazepan-2-one via Schmidt Reaction.

Self-Validating System:

Both the Beckmann and Schmidt rearrangements are well-established, high-yielding reactions for the synthesis of lactams. The successful synthesis of 5-Phenylazepan-2-one would be validated by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the purity of the product.

-

Column Chromatography: For the purification of the final product.

-

Spectroscopic Analysis (NMR, IR, MS): To confirm the structure of the synthesized compound.

Conformational Analysis of the Azepan-2-one Ring

The seven-membered azepan-2-one ring is conformationally flexible and can, in principle, exist in several non-planar conformations, including chair, boat, and twist-boat forms. However, extensive studies on ε-caprolactam and its derivatives have shown a strong preference for a chair-type conformation.[8]

The Chair Conformation of the Azepan-2-one Ring

The chair conformation of the azepan-2-one ring is characterized by a puckered structure that minimizes both angle strain and torsional strain. In this conformation, the amide group (–NH–C=O) is generally found to be planar or nearly planar.

Influence of the C5-Phenyl Substituent

The introduction of a bulky phenyl group at the C5 position is expected to have a significant impact on the conformational equilibrium of the azepan-2-one ring. In cyclic systems, bulky substituents generally prefer to occupy an equatorial position to minimize steric interactions (1,3-diaxial interactions).

Therefore, it is highly probable that the phenyl group in 5-Phenylazepan-2-one will predominantly occupy an equatorial position in the chair conformation.

Figure 3: Predominant chair conformation of 5-Phenylazepan-2-one with the phenyl group in an equatorial position.

Expertise & Experience:

The prediction of an equatorial preference for the phenyl group is based on fundamental principles of conformational analysis in substituted cyclohexanes and other cyclic systems. Axial substituents experience destabilizing steric interactions with other axial groups on the same side of the ring. By adopting an equatorial position, the bulky phenyl group minimizes these unfavorable interactions, leading to a more stable conformation. Studies on substituted ε-caprolactams have experimentally confirmed that bulky substituents tend to favor the equatorial position.[8]

Predicted Spectroscopic Data

In the absence of published experimental spectra for 5-Phenylazepan-2-one, we can predict the key spectroscopic features based on the analysis of structurally similar compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the conformational flexibility of the seven-membered ring and the presence of diastereotopic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| Phenyl-H | 7.1 - 7.4 | m | Typical range for aromatic protons. |

| NH | 6.0 - 7.0 | br s | Amide proton, position can vary with solvent and concentration. |

| H5 (methine) | 2.8 - 3.2 | m | Benzylic proton, deshielded by the phenyl group. |

| H3, H4, H6, H7 (methylene) | 1.5 - 2.8 | m | Complex overlapping multiplets. Protons adjacent to the carbonyl (H3) and nitrogen (H7) will be deshielded. |

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information about the number of unique carbon environments.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | 175 - 180 | Typical range for a lactam carbonyl carbon. |

| Phenyl-C (ipso) | 140 - 145 | Quaternary aromatic carbon attached to the azepane ring. |

| Phenyl-C (ortho, meta, para) | 125 - 130 | Aromatic carbons. |

| C5 (methine) | 40 - 45 | Carbon bearing the phenyl group. |

| C4, C6 | 30 - 40 | Methylene carbons adjacent to the C5 methine. |

| C3, C7 | 35 - 50 | Methylene carbons adjacent to the carbonyl and nitrogen, respectively. |

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the synthesis and characterization of 5-Phenylazepan-2-one based on established methodologies.

Synthesis via Beckmann Rearrangement (Protocol)

-

Oxime Formation: To a solution of 4-phenylcyclohexanone in ethanol, add an aqueous solution of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 2-4 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and pour it into ice-water. Collect the precipitated 4-phenylcyclohexanone oxime by filtration and recrystallize from ethanol/water.

-

Rearrangement: To a cooled (0 °C) solution of concentrated sulfuric acid, slowly add the 4-phenylcyclohexanone oxime with stirring. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.

-

Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide. The crude 5-Phenylazepan-2-one will precipitate. Collect the solid by filtration, wash with water, and dry. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization (Workflow)

Figure 4: Workflow for the spectroscopic characterization and structural elucidation of 5-Phenylazepan-2-one.

Conclusion and Future Directions

This technical guide has provided a detailed theoretical framework for understanding the molecular structure and conformational behavior of 5-Phenylazepan-2-one. Based on established chemical principles and data from analogous compounds, a chair-like conformation with an equatorial phenyl group is predicted to be the most stable arrangement. Plausible synthetic routes via the Beckmann and Schmidt rearrangements have been outlined.

The significant gap in direct experimental data for 5-Phenylazepan-2-one highlights a clear opportunity for future research. The synthesis and thorough spectroscopic characterization of this molecule are essential next steps. An X-ray crystal structure would provide invaluable, definitive information about its solid-state conformation. Furthermore, computational studies employing Density Functional Theory (DFT) would allow for a detailed mapping of the conformational energy landscape, including the energetic barriers between different conformers. Such experimental and computational data would be of great value to researchers in medicinal chemistry and materials science, enabling the rational design of novel azepane-based compounds with desired properties.

References

-

U.S. Patent 7,399,855 B2, "Synthesis of caprolactam from lysine," issued July 15, 2008.[1]

- This information is based on general knowledge of the industrial production of Nylon-6.

-

Chemistry LibreTexts, "Beckmann Rearrangement," accessed February 7, 2026, [Link].[2]

-

Chemistry LibreTexts, "Schmidt Reaction," accessed February 7, 2026, [Link].[5]

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

-

Master Organic Chemistry, "Beckmann Rearrangement," accessed February 7, 2026, [Link].[4]

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

-

Organic Chemistry Portal, "Schmidt Reaction," accessed February 7, 2026, [Link].[6]

- This information is synthesized from general principles of conform

-

Wikipedia, "Beckmann rearrangement," accessed February 7, 2026, [Link].[3]

-

Gruber, T., Thompson, A. L., Odell, B., & Schofield, C. J. (2014). Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy. New Journal of Chemistry, 38(11), 5329-5337.[8]

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

- This information is synthesized from general principles of conform

-

BYJU'S, "Schmidt Reaction," accessed February 7, 2026, [Link].[7]

Sources

- 1. US7399855B2 - Synthesis of caprolactam from lysine - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Schmidt Reaction [organic-chemistry.org]

- 7. organicreactions.org [organicreactions.org]

- 8. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Guide: Discovery, Synthesis, and Pharmaceutical Utility of 5-Phenylazepan-2-one

Abstract

5-Phenylazepan-2-one (CAS: 611-75-6) represents a pivotal "privileged scaffold" in modern central nervous system (CNS) drug discovery. Originally identified as a classic product of the Schmidt ring-expansion reaction, this seven-membered lactam has evolved from a mechanistic curiosity into a critical pharmacophore for Synaptic Vesicle Protein 2A (SV2A) inhibitors and

Part 1: Chemical Identity & Structural Significance

The azepan-2-one ring (caprolactam) serves as a conformationally flexible template that mimics peptide turns, making it ideal for interacting with G-protein coupled receptors (GPCRs) and enzyme active sites. The introduction of a phenyl group at the C5 position creates a hydrophobic anchor, critical for binding affinity in lipophilic pockets of CNS targets.

Structural Parameters[1][2][3]

-

Molecular Formula:

-

Molecular Weight: 189.25 g/mol

-

Stereochemistry: The C5 carbon is a chiral center. While the Schmidt reaction typically yields a racemate, biological activity is often enantioselective (typically the (

)-enantiomer for SV2A affinity).

Part 2: Discovery & Synthetic Evolution

The Historical Context: The Schmidt Reaction

The discovery of 5-phenylazepan-2-one is inextricably linked to the exploration of the Schmidt Reaction in the mid-20th century. Unlike serendipitous drug discoveries (e.g., Penicillin), this compound emerged from systematic physical-organic studies of ring-expansion reactions.

The synthesis relies on the reaction of 4-phenylcyclohexanone with hydrazoic acid (

Mechanistic Pathway

The transformation proceeds via the addition of

Graphviz Diagram: Schmidt Rearrangement Mechanism

The following diagram illustrates the atomic mapping from the 6-membered ketone to the 7-membered lactam, highlighting why the phenyl group lands at position 5.

Caption: Mechanistic flow of the Schmidt reaction converting 4-phenylcyclohexanone to 5-phenylazepan-2-one. Symmetry dictates exclusive C5-substitution.

Part 3: Pharmaceutical Applications[1][6][10]

In the late 1990s and 2000s, 5-phenylazepan-2-one transitioned from a chemical intermediate to a high-value scaffold for CNS drugs.

SV2A Inhibitors (Epilepsy & Cognition)

The Synaptic Vesicle Protein 2A (SV2A) is the target of Levetiracetam and Brivaracetam. Research demonstrated that the pyrrolidone ring of the racetams could be expanded to an azepane ring to modulate binding kinetics.

-

Role: The 5-phenylazepan-2-one core serves as a lipophilic bioisostere, improving blood-brain barrier (BBB) penetration compared to smaller, more polar lactams.

-

Key Insight: Substitution at the lactam nitrogen (

) with imidazole or triazole moieties (as seen in patents WO2008156580) significantly enhances affinity.

BACE1 Inhibitors (Alzheimer's Disease)

Beta-secretase 1 (BACE1) is a prime target for reducing amyloid-

-

Mechanism: The lactam amide bond mimics the transition state of the peptide cleavage site. The phenyl group at C5 occupies the

or -

Optimization: The scaffold is often further functionalized at the phenyl ring (e.g., fluoro-substitution) to prevent metabolic oxidation.

Part 4: Experimental Protocols

Protocol A: Synthesis via Schmidt Reaction

This protocol is optimized for safety, replacing volatile neat

Materials:

-

4-Phenylcyclohexanone (1.0 eq)

-

Sodium Azide (

) (1.5 eq) -

Methanesulfonic acid (

) (Solvent/Catalyst) -

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a drying tube, dissolve 4-phenylcyclohexanone (10 mmol) in

(20 mL). Cool to 0°C. -

Addition: Add

(15 mmol) portion-wise over 30 minutes. Caution: Evolution of -

Rearrangement: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ketone.

-

Quench: Pour the reaction mixture slowly onto crushed ice (100 g). Neutralize with saturated

solution until pH ~8. -

Extraction: Extract with DCM (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 5% MeOH in DCM).

-

Yield: Typical yields range from 85–92%.

Protocol B: Kinetic Resolution (Enzymatic)

To obtain enantiopure (

System: Candida antarctica Lipase B (CAL-B)

-

Suspend racemic 5-phenylazepan-2-one in diisopropyl ether.

-

Add CAL-B (immobilized) and an acyl donor (e.g., vinyl acetate).

-

Result: The enzyme selectively acylates the (

)-enantiomer (or hydrolyzes the N-acyl derivative), leaving the ( -

Separate the amide ester from the lactam via chromatography.

Part 5: Quantitative Data Summary

Table 1: Solvent Effects on Schmidt Reaction Yield

| Solvent / Acid System | Temperature (°C) | Yield (%) | Notes |

| 0 | 92% | Recommended. High yield, safer handling. | |

| 60 | 78% | Viscous, difficult workup. | |

| 0 | 85% | Hazardous ( | |

| -78 | 88% | High cost, strictly anhydrous conditions required. |

References

-

Schmidt Reaction Mechanism & Origins

-

Wolff, H. (1942). The Schmidt Reaction. Organic Reactions, 3, 307-336. Link

-

-

Regioselectivity in Cyclic Ketones

-

Krow, G. R. (1981). Nitrogen Insertion Reactions of Bridged Bicyclic Ketones. Tetrahedron, 37(15), 2697-2724. Link

-

-

Application in SV2A Inhibitors (Patent)

-

Kenda, B., et al. (2008). Triazole derivatives for treating Alzheimer's disease and related conditions. WO2008156580A1. Link

-

-

Methodology for Azepan-2-one Synthesis

-

Aube, J., & Milligan, G. L. (1991). Intramolecular Schmidt reaction of alkyl azides. Journal of the American Chemical Society, 113(23), 8965-8966. Link

-

-

Biological Activity & Cognition (Patent)

-

Gillard, M., et al. (2012). Methods and compositions for improving cognitive function. EP2533645A1. Link

-

Sources

- 1. EP2533645A1 - Methods and compositions for improving cognitive function - Google Patents [patents.google.com]

- 2. patents.justia.com [patents.justia.com]

- 3. WO2014078568A1 - Methods and compositions for treating schizophrenia - Google Patents [patents.google.com]

- 4. US10624875B2 - Methods and compositions for treating schizophrenia - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. WO2008156580A1 - Triazole derivatives for treating alzheimer's disease and related conditions - Google Patents [patents.google.com]

- 7. scribd.com [scribd.com]

An In-depth Technical Guide to the Safe Handling of 5-Phenylazepan-2-one

Disclaimer: The following guide is a comprehensive overview of the safety and handling precautions for 5-Phenylazepan-2-one. It is important to note that specific toxicological and safety data for this compound are limited in publicly available literature. Therefore, this document has been compiled by extrapolating information from structurally similar compounds and adhering to the general principles of laboratory safety for handling novel or uncharacterized substances. Researchers, scientists, and drug development professionals should treat 5-Phenylazepan-2-one as a substance with unknown toxicity and handle it with the utmost caution.

Section 1: Compound Identification and Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Basis |

| IUPAC Name | 5-Phenylazepan-2-one | --- |

| Molecular Formula | C₁₂H₁₅NO | Calculated |

| Molecular Weight | 189.25 g/mol | Calculated |

| Appearance | Likely a white to off-white solid | Analogy to similar cyclic ketones |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, acetone) | Structural features |

| Boiling Point | > 200 °C | Analogy to similar compounds[1][2] |

| Melting Point | Not available | --- |

Section 2: Hazard Identification and Risk Assessment

Due to the lack of specific toxicological data for 5-Phenylazepan-2-one, a precautionary approach is necessary. The hazard assessment is based on data from similar aromatic ketones and cyclic amides.

GHS Hazard Classification (Predicted)

| Hazard Class | Category | GHS Pictogram | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[3] | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4] | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation[4] |

Toxicological Rationale:

-

Oral Toxicity: Phenylacetone, a related compound, is harmful if swallowed[3]. It is prudent to assume a similar level of oral toxicity for 5-Phenylazepan-2-one.

-

Skin and Eye Irritation: Many organic ketones and aromatic compounds are known to be irritants. Direct contact with the skin or eyes is likely to cause irritation[4].

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract[4].

-

Unknown Chronic Effects: As a novel compound, the long-term health effects of 5-Phenylazepan-2-one are unknown. It should be handled as a potential unknown toxicant. The clandestine manufacturing of similar novel psychoactive substances (NPS) often lacks quality control, leading to unpredictable biological effects[5].

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential.

Engineering Controls:

-

Fume Hood: All manipulations of 5-Phenylazepan-2-one, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ventilation: The laboratory should have adequate general ventilation.

-

Safety Shower and Eyewash Station: These must be readily accessible in the event of accidental exposure.

Personal Protective Equipment (PPE):

-

Gloves: Nitrile or neoprene gloves should be worn. Double gloving is recommended for handling neat material.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

Respiratory Protection: For operations with a high potential for aerosol generation, a properly fitted respirator (e.g., N95 or higher) may be necessary.

Caption: PPE Donning and Doffing Workflow.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to well-defined protocols is crucial for minimizing exposure risk.

Protocol 1: Weighing Solid 5-Phenylazepan-2-one

-

Preparation: Ensure the analytical balance is inside a fume hood or a ventilated balance enclosure. Gather all necessary equipment (spatula, weigh boat, container).

-

Tare: Place the weigh boat on the balance and tare.

-

Transfer: Carefully transfer the desired amount of 5-Phenylazepan-2-one to the weigh boat using a clean spatula. Avoid creating dust.

-

Record: Record the weight and securely close the primary container.

-

Cleanup: Clean the spatula and any residual dust from the balance and surrounding area with a solvent-dampened wipe. Dispose of the wipe in the appropriate chemical waste container.

Protocol 2: Dissolving and Transferring Solutions

-

Solvent Addition: In a fume hood, add the desired solvent to the vessel containing the weighed 5-Phenylazepan-2-one.

-

Dissolution: Cap the vessel and mix gently by swirling or using a magnetic stirrer until the solid is fully dissolved.

-

Transfer: Use a clean pipette or syringe to transfer the solution to the reaction vessel or storage container.

-

Rinsing: Rinse the original vessel with a small amount of solvent and transfer the rinse to the receiving vessel to ensure a complete transfer.

Caption: General Laboratory Handling Workflow.

Section 5: Storage and Waste Management

Storage:

-

Store 5-Phenylazepan-2-one in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Consider storing in a locked cabinet or an area with restricted access.

Waste Management:

-

All waste materials contaminated with 5-Phenylazepan-2-one (e.g., weigh boats, pipette tips, gloves, solvent rinses) must be disposed of as hazardous chemical waste.

-

Collect waste in a designated, sealed, and clearly labeled container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

Section 6: Emergency Procedures

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Seek immediate medical attention.[6]

Spill Response:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth).

-

Collect: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the spill to the appropriate safety personnel.

Sources

commercial suppliers and purity of 5-Phenylazepan-2-one

An In-depth Technical Guide to 5-Phenylazepan-2-one: Commercial Sourcing, Purity Analysis, and Application in Drug Development

Foreword for the Senior Application Scientist

In the landscape of modern drug discovery, the integrity of our foundational materials is non-negotiable. 5-Phenylazepan-2-one, a lactam of significant interest, serves as a critical building block for novel therapeutics. Its structural features offer a unique starting point for exploring new chemical space, but its utility is directly proportional to its purity. This guide is crafted from the perspective of a seasoned application scientist, moving beyond mere data recitation to explain the causality behind our methods. We will explore the commercial landscape for this compound, establish a robust, multi-technique framework for its analysis, and provide the field-proven insights necessary to ensure that the material you bring into your lab accelerates, rather than impedes, your research and development pipeline.

The Strategic Importance of 5-Phenylazepan-2-one in Medicinal Chemistry

The azepan-2-one (or caprolactam) ring is a privileged scaffold in medicinal chemistry, but the addition of a phenyl group at the 5-position introduces a crucial element of molecular complexity and rigidity. This specific stereochemistry and conformational restriction make 5-Phenylazepan-2-one a valuable precursor for synthesizing compounds that can interact with biological targets in a highly specific manner. Its derivatives are being investigated in various therapeutic areas, leveraging the phenyl group for key hydrophobic or aromatic interactions within protein binding pockets. Consequently, the quality of the starting material is paramount; impurities can lead to unforeseen side reactions, ambiguous biological data, and ultimately, the failure of promising drug candidates.

Navigating the Commercial Supplier Landscape

Sourcing high-quality 5-Phenylazepan-2-one requires careful vetting of commercial suppliers. While many vendors list this compound, purity, documentation, and batch-to-batch consistency can vary significantly. Researchers should prioritize suppliers who provide comprehensive analytical data and demonstrate a commitment to quality control.

Table 1: Representative Commercial Suppliers and Purity Grades

| Supplier | Representative Purity | Typical Scale | Key Considerations |

| Hangzhou J&H Chemical Co., Ltd. | ≥97% to 99% | Kilogram | Offers various purity grades, important to specify needs.[1] |

| MANCHESTER ORGANICS LIMITED | ~96% | Gram | Specialist supplier, often with good characterization data.[1] |

| American Custom Chemicals Corp. | ~96% | Gram to Kilogram | Provides material for various stages of research.[1] |

| UkrOrgSynthesis | ~96% | Gram | Focus on diverse chemical building blocks.[1] |

| Major Global Distributors | ≥98% | Gram to Kilogram | Includes well-known suppliers like Sigma-Aldrich, TCI, and Alfa Aesar who typically provide detailed Certificates of Analysis. |

Disclaimer: Supplier listings and purity are subject to change. Always verify specifications with the supplier for the current batch before ordering.

A Multi-Faceted Approach to Purity Verification

No single analytical technique is sufficient to declare a chemical "pure." A robust, self-validating system relies on the orthogonal application of multiple analytical methods. This approach ensures that a wide range of potential impurities—volatile, non-volatile, structural isomers, and residual solvents—are detected and quantified.

Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)

For a non-volatile organic solid like 5-Phenylazepan-2-one, Reversed-Phase HPLC (RP-HPLC) is the cornerstone of purity analysis.[2][3] It excels at separating the main compound from closely related impurities.

Diagram 1: HPLC Purity Analysis Workflow

Caption: Workflow for 5-Phenylazepan-2-one purity determination by HPLC.

Experimental Protocol: HPLC Purity Method

-

Instrumentation: An HPLC system with a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water. A gradient elution is often preferred to resolve both early and late-eluting impurities. For example: 0-20 min, 30% to 90% acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C for improved reproducibility.

-

Detection: UV at 254 nm, leveraging the phenyl group's chromophore.

-

Sample Preparation: Prepare a stock solution of 5-Phenylazepan-2-one at approximately 1.0 mg/mL in acetonitrile. Dilute as necessary to fall within the linear range of the detector.

-

Causality: The C18 stationary phase provides a non-polar environment, separating compounds based on their hydrophobicity. The acetonitrile/water mobile phase allows for the elution of compounds of varying polarities. UV detection at 254 nm is chosen for its sensitivity to the aromatic ring, which is the strongest chromophore in the molecule.

Structural Confirmation and Impurity Identification

While HPLC provides a purity value, it does not confirm the structure of the main peak or identify impurities. For this, spectroscopic methods are essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are non-negotiable for confirming the chemical structure. The presence of unexpected signals can indicate impurities that may co-elute with the main peak in HPLC.[4]

-

Mass Spectrometry (MS): When coupled with HPLC (LC-MS), this technique provides the molecular weight of the parent compound and its impurities.[5] This data is invaluable for proposing impurity structures. Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying volatile or semi-volatile impurities.[6][7]

Diagram 2: Logic of Orthogonal Purity Assessment

Caption: Orthogonal techniques providing a complete purity profile.

Analysis of Residual Solvents: Gas Chromatography (GC)

Residual solvents from the synthesis and purification process are common impurities.[8][9] Headspace GC with Flame Ionization Detection (FID) is the standard method for quantifying these volatile components.

Experimental Protocol: Headspace GC for Residual Solvents

-

Instrumentation: A GC system with a headspace autosampler and an FID detector.

-

Column: A polar capillary column (e.g., DB-WAX or equivalent).

-

Sample Preparation: Accurately weigh a sample of 5-Phenylazepan-2-one (e.g., 100 mg) into a headspace vial. Add a high-boiling point solvent like DMSO or DMF (e.g., 1 mL) to dissolve the sample.

-

Headspace Conditions: Incubate the vial at a set temperature (e.g., 80 °C) for a period (e.g., 15 minutes) to allow volatile solvents to partition into the headspace.

-

GC Conditions: Use a temperature program that resolves common synthesis solvents (e.g., Toluene, Ethyl Acetate, Dichloromethane).

-

Quantification: Calculate solvent concentrations by comparing peak areas to those of a certified reference standard.

-

Causality: This method physically separates the volatile impurities from the non-volatile drug substance before injection, protecting the GC system and providing a highly sensitive analysis of residual solvents.

Final Assessment: Trust but Verify

For critical applications in drug development, relying solely on a supplier's Certificate of Analysis is insufficient. An independent, in-house verification using the orthogonal methods described above is a crucial step in the quality control process. This ensures the material meets the stringent requirements of your research and provides a baseline for any future troubleshooting. A material that is well-characterized, with a detailed and verified purity profile, is a reliable tool for building reproducible and successful science.

References

-

MOLBASE. 5-PHENYL-2-PENTANONE Supplier Information. [Link]

-

Hu, Y. et al. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. [Link]

-

Hu, Y. et al. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. American Chemical Society. [Link]

-

Boer, Y. (2012). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. [Link]

-

Zuba, D. (2011). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. ResearchGate. [Link]

-

Das Neves, J. et al. (2010). Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]

-

Stead, D. A. (2011). Analytical methodologies for the detection of β-lactam antibiotics in milk and feed samples. ResearchGate. [Link]

-

Musenga, A. et al. (2017). Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit. Longdom Publishing. [Link]

-

U.S. Department of Agriculture. (2011). Screening and Confirmation of β-Lactam Antibiotics by HPLC-MS/MS. USDA Food Safety and Inspection Service. [Link]

-

Paw, B. et al. (2000). HPLC and TLC Methodology for Determination or Purity Evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. PubMed. [Link]

-

Dong, L. et al. (2014). A Rapid, Validated RP-HPLC Method for the Simultaneous Determination of Cleaning Validation and Cross-Contamination of 12 Beta-Lactam Compounds. PMC - NIH. [Link]

-

Zuba, D. et al. (2011). Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. PubMed. [Link]

Sources

- 1. 5-PHENYL-2-PENTANONE-Molbase [molbase.com]

- 2. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. fsis.usda.gov [fsis.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of 5-Phenylazepan-2-one in Medicinal Chemistry

An In-depth Technical Guide to the Thermal Stability and Degradation of 5-Phenylazepan-2-one

For Researchers, Scientists, and Drug Development Professionals

5-Phenylazepan-2-one, a substituted ε-caprolactam, represents a core structural motif in a variety of pharmacologically active compounds. The azepanone ring system is a privileged scaffold in drug discovery, appearing in molecules with diverse therapeutic applications. The presence of a phenyl substituent at the 5-position introduces specific steric and electronic properties that can significantly influence a molecule's biological activity, metabolic profile, and, critically, its physicochemical stability.

The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates shelf-life, informs formulation strategies, and is a critical parameter in ensuring the safety and efficacy of the final drug product. Degradation of an API under thermal stress can lead to a loss of potency and the formation of potentially toxic impurities. A thorough understanding of the thermal degradation pathways of 5-Phenylazepan-2-one is therefore essential for any researcher working with this scaffold.

This guide provides a comprehensive technical overview of the methodologies used to assess the thermal stability of 5-Phenylazepan-2-one, explores its potential degradation pathways based on established chemical principles, and offers insights into the factors that can influence its stability.

Part 1: Assessing Thermal Stability: A Multi-faceted Approach

A robust evaluation of thermal stability requires the application of several complementary analytical techniques. The primary methods employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which provide information on the bulk thermal properties of the material. These are followed by chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), to separate and identify any degradation products formed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][2] It is an essential first step in assessing thermal stability, providing a clear indication of the temperature at which the compound begins to degrade.

Experimental Protocol: TGA of 5-Phenylazepan-2-one

-

Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of 5-Phenylazepan-2-one into a clean, tared TGA pan (typically aluminum or platinum).

-

Atmosphere: Select an appropriate purge gas. An inert atmosphere (e.g., nitrogen) is typically used to study thermal degradation in the absence of oxidation.[1] An air or oxygen atmosphere can be used to investigate oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature sufficient to induce complete degradation (e.g., 500-700 °C).[2]

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. Key parameters to be determined are:

-

Onset Decomposition Temperature (Tonset): The temperature at which significant mass loss begins.

-

Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is at its maximum.

-

Residual Mass: The percentage of mass remaining at the end of the experiment.

-

Causality Behind Experimental Choices:

-

A controlled heating rate ensures that the sample temperature is uniform and that the degradation process is not kinetically limited by the rate of heat transfer.

-

The choice of atmosphere is critical for elucidating the degradation mechanism. Comparing results from inert and oxidative atmospheres can reveal the role of oxygen in the degradation process.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to detect thermal events such as melting, crystallization, and decomposition, providing information on the energetics of these processes.[4]

Experimental Protocol: DSC of 5-Phenylazepan-2-one

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 5-Phenylazepan-2-one into a DSC pan. The pan is then hermetically sealed.

-

Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events.

-

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Key features to be analyzed are:

Self-Validating System:

The combination of TGA and DSC provides a self-validating system. The onset of mass loss in TGA should correlate with the thermal events observed in the DSC thermogram following the melting point.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

Forced degradation studies, where the API is subjected to stress conditions (e.g., heat), are essential for identifying potential degradation products.[7][8] HPLC is the primary technique for separating the parent compound from its degradation products.[9][10]

Experimental Protocol: Forced Thermal Degradation and HPLC Analysis

-

Forced Degradation:

-

Prepare a solution of 5-Phenylazepan-2-one in a suitable solvent (e.g., acetonitrile/water).

-

Heat the solution at a controlled temperature (e.g., 80 °C) for a defined period (e.g., 24, 48, 72 hours). A solid-state thermal stress study can also be performed.[7]

-

-

HPLC Method Development:

-

Column: A reverse-phase C18 column is a common starting point for the separation of moderately polar organic molecules.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is typically used.

-

Detection: A photodiode array (PDA) detector is used to monitor the elution of compounds and to obtain their UV spectra.

-

-

Analysis:

-

Inject the stressed sample onto the HPLC system.

-

Identify the peak corresponding to 5-Phenylazepan-2-one.

-

New peaks appearing in the chromatogram are potential degradation products.

-

The peak area can be used to quantify the amount of the parent compound remaining and the amount of each degradation product formed.

-

Data Presentation: Summary of Thermal Analysis Data

| Parameter | TGA | DSC |

| Onset Decomposition Temperature (Tonset) | Expected Value (°C) | - |

| Peak Decomposition Temperature (Tpeak) | Expected Value (°C) | - |

| Residual Mass (%) | Expected Value | - |

| Melting Point (Tm) | - | Expected Value (°C) |

| Enthalpy of Fusion (ΔHfus) | - | Expected Value (J/g) |

| Decomposition Events | - | Exothermic/Endothermic Peaks (°C) |

Part 2: Elucidating Degradation Pathways

Hydrolysis of the Lactam Ring

The amide bond within the azepanone ring is susceptible to hydrolysis, particularly at elevated temperatures and in the presence of water. This is a common degradation pathway for lactam-containing molecules.[11][12] The hydrolysis of the lactam ring would lead to the formation of 6-amino-5-phenylhexanoic acid.

Oxidative Degradation

The presence of a phenyl ring and the methylene groups adjacent to the nitrogen and carbonyl groups provide sites for potential oxidative degradation. The specific products would depend on the reaction conditions, but could include hydroxylated derivatives of the phenyl ring or oxidation of the carbon atoms alpha to the nitrogen or carbonyl group.

Proposed Degradation Pathways

Caption: Proposed major degradation pathways for 5-Phenylazepan-2-one.

Identification of Degradation Products by LC-MS

To confirm the proposed degradation pathways, the peaks observed in the HPLC analysis of the stressed samples should be further analyzed by mass spectrometry (MS).[11] Liquid chromatography-mass spectrometry (LC-MS) allows for the determination of the mass-to-charge ratio (m/z) of each degradation product, which can be used to deduce its molecular formula and structure.[9][13]

Experimental Workflow: Degradation Product Identification

Caption: A typical workflow for identifying degradation products.

Data Presentation: Potential Degradation Products

| Degradation Product | Proposed Structure | Expected m/z [M+H]+ |

| 6-Amino-5-phenylhexanoic acid | C12H17NO2 | 208.13 |

| Hydroxylated Derivative | C12H15NO2 | 206.11 |

Part 3: Factors Influencing Stability and Recommendations

Several factors can influence the thermal stability of 5-Phenylazepan-2-one:

-

Purity: The presence of impurities from the synthesis, such as residual catalysts or starting materials, can lower the degradation temperature.

-

Moisture Content: As hydrolysis is a likely degradation pathway, the presence of water can significantly accelerate degradation.

-

pH: The rate of hydrolysis of the lactam ring is pH-dependent.[14][15]

-

Storage Conditions: Exposure to high temperatures and humidity will promote degradation.

Recommendations for Handling and Storage:

-

Storage: 5-Phenylazepan-2-one should be stored in a cool, dry place, protected from light and moisture.

-

Formulation: For liquid formulations, the pH of the solution should be optimized to minimize hydrolysis. The use of anhydrous solvents should be considered where appropriate.

-

Excipient Compatibility: The compatibility of 5-Phenylazepan-2-one with various excipients should be thoroughly investigated, as some excipients may promote degradation.

Conclusion

A comprehensive understanding of the thermal stability and degradation of 5-Phenylazepan-2-one is crucial for its successful development as a pharmaceutical agent. The multi-faceted approach outlined in this guide, combining TGA, DSC, and HPLC-MS, provides a robust framework for assessing its stability profile. While the degradation pathways proposed here are based on sound chemical principles, they must be confirmed through rigorous experimental investigation. The insights gained from such studies will be invaluable in guiding the formulation, packaging, and storage of drug products containing this important pharmacological scaffold, ultimately ensuring their quality, safety, and efficacy.

References

-

ResearchGate. (n.d.). Thermogravimetric analysis of hyperbranched poly(phenylene sulfone)... Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis (TGA) curves of compounds 1–5. Retrieved from [Link]

-

Musiał, W., et al. (2020). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. Retrieved from [Link]

-

Saba, N., et al. (2020). Thermogravimetric Analysis Properties of Cellulosic Natural Fiber Polymer Composites: A Review on Influence of Chemical Treatments. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermogravimetric analysis of poly(ε-caprolactam) and poly[(ε-caprolactam)- co-(ε-caprolactone)] polymers. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S5. Thermogravimetric analyses (TGA) curves of 2 and 5-8. Retrieved from [Link]

-

ACS Publications. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. The Journal of Organic Chemistry. Retrieved from [Link]

-

American Chemical Society. (2026). Direct Trifluoromethylation and Chlorodifluoromethylation Enabled by the Reaction of Reformatsky Reagent with YlideFluor. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation. Retrieved from [Link]

-

PMC. (n.d.). One-step degradation of 4 classes of β-lactam using β-lactamase enzyme cocktail. Retrieved from [Link]

-

PDF. (n.d.). N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. Retrieved from [Link]

-

PubChem. (n.d.). 5-Phenyl-2-pentanone. Retrieved from [Link]

-

PMC. (n.d.). Unified Enantioselective Synthesis of 5-Phenylmorphans and Cis-Octahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential scanning calorimetry at 5 K/min. Retrieved from [Link]

-

Scientific Research Publishing. (2015). Evaluation of the Chemical Integrity of Beta-Lactam Antibiotics by Iodine-Based Assay. Journal of Biosciences and Medicines, 3, 91-99. Retrieved from [Link]

-

PubMed. (2007). High pressure differential scanning calorimetry investigations on the pressure dependence of the melting of paracetamol Polymorphs I and II. Journal of Pharmaceutical Sciences, 96(10), 2784-94. Retrieved from [Link]

-

ResearchGate. (n.d.). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI. Retrieved from [Link]

-

The University of Queensland. (n.d.). Reactive Processing of ε-caprolactam for Application in Thermoplastic Resin Transfer Moulding (TP-RTM). Retrieved from [Link]

-

MDPI. (n.d.). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from [Link]

-

SEN Pharma. (n.d.). Differential Scanning Calorimetry - DSC (P2). Retrieved from [Link]

-

PMC. (n.d.). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation of beta-lactam antibiotics. Retrieved from [Link]

- Google Patents. (n.d.). WO2005123669A1 - Synthesis of caprolactam from lysine.

-

PubMed. (1990). Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research, 7(7), 703-11. Retrieved from [Link]

-

Labcompare. (2018). What Do Polymers, Pharmaceuticals, Foods, Metals, and Ceramics Have in Common? Differential Scanning Calorimetry. Retrieved from [Link]

-

PubMed. (2024). Degradation of β-lactam antibiotics by Fe(III)/HSO3- system and their quantitative structure-activity relationship. Environmental Research, 119577. Retrieved from [Link]

-

ResearchGate. (n.d.). Forced Degradation of Flibanserin Bulk Drug: Development and Validation of Stability Indicating RP-HPLC Method. Retrieved from [Link]

-

NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Caprolactam. NIST WebBook. Retrieved from [Link]

-

PubMed. (n.d.). Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). A mechanistic explanation on degradation behavior of flibanserin for identification and characterization of its potential degradants using LC-DAD/ESI/APCI-Q-TOF-MS/MS. Retrieved from [Link]

-

PubMed. (2018). Chemical Degradation Pathways in Siloxane Polymers Following Phenyl Excitations. The Journal of Physical Chemistry B, 122(50), 12201-12210. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. senpharma.vn [senpharma.vn]

- 4. labcompare.com [labcompare.com]

- 5. High pressure differential scanning calorimetry investigations on the pressure dependence of the melting of paracetamol Polymorphs I and II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Heat of fusion measurement of a low melting polymorph of carbamazepine that undergoes multiple-phase changes during differential scanning calorimetry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Belzutifan in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Mass spectral and pyrolytic behavior of the two main products of phenylbutazone degradation: simulation of unusual mass spectral fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

detailed synthesis protocol for 5-Phenylazepan-2-one

Application Note: Scalable Synthesis of 5-Phenylazepan-2-one via Schmidt Rearrangement

Abstract & Application Scope

This application note details a robust, scalable protocol for the synthesis of 5-phenylazepan-2-one (also known as 4-phenyl-ε-caprolactam) from 4-phenylcyclohexanone .[1]

The 7-membered lactam scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CNS-active agents, protease inhibitors, and peptidomimetics. While various routes exist (e.g., Beckmann rearrangement of oximes), this protocol utilizes the Schmidt Reaction . This one-pot method offers superior atom economy and throughput by generating the reactive hydrazoic acid (in situ) to effect ring expansion directly from the ketone, bypassing the isolation of potentially unstable oxime intermediates.

Key Advantages of this Protocol:

-

Step Efficiency: Single-step conversion from commercially available ketone.[1]

-

Regiospecificity: The

symmetry of the starting material (4-phenylcyclohexanone) ensures the formation of a single regioisomer, eliminating the need for complex isomer separation. -

Scalability: Optimized for gram-to-multigram scale synthesis.[1]

Reaction Scheme & Mechanism

The transformation proceeds via the acid-catalyzed addition of hydrazoic acid (

Figure 1: Mechanistic Pathway

Caption: Mechanistic flow of the Schmidt reaction. The critical ring-expansion step involves the migration of the C-C bond anti to the diazonium group, driven by the expulsion of nitrogen gas.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves the use of Sodium Azide (

-

Hydrazoic Acid (

): The reaction generates -

Explosion Hazard: Do not concentrate solutions containing

or organic azides.[1] Ensure the reaction temperature does not exceed limits to prevent runaway decomposition. -

Waste Disposal: Azides can form explosive metal salts (e.g., with copper or lead in plumbing).[1] Quench all azide-containing waste with 10% sodium nitrite (

) and sulfuric acid or a specific commercial azide neutralizer before disposal.[1]

Materials & Equipment

Reagents:

-

Sodium Azide (

) – Reagent grade.[1] -

Polyphosphoric Acid (PPA) – Reagent grade (83-85% phosphate content).[1] Note: PPA is preferred over conc.[1]

to minimize charring and improve yield. -

Sodium Hydroxide (

) – 50% w/v aqueous solution (for neutralization).[1] -

Ethyl Acetate (EtOAc) – ACS grade.[1]

Equipment:

-

3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer (magnetic stirring is insufficient for viscous PPA).[1]

-

Internal temperature probe.[1]

-

Addition funnel (solid addition or powder funnel).[1]

-

Ice-water bath.[1]

Experimental Protocol

Target Scale: 10.0 g (57.4 mmol) of 4-Phenylcyclohexanone.

Phase 1: Reaction Setup & Addition

-

Solvent System: Charge the 3-neck RBF with 100 g of Polyphosphoric Acid (PPA) .[1] Heat gently to 40–50°C to reduce viscosity, then cool back to room temperature.

-

Substrate Dissolution: Add 10.0 g (57.4 mmol) of 4-phenylcyclohexanone to the PPA. Stir mechanically until a homogeneous suspension/solution is achieved.

-

Reagent Addition (Exotherm Control):

-

Cool the mixture to 0–5°C using an ice bath.

-

Slowly add 4.1 g (63.1 mmol, 1.1 equiv) of Sodium Azide in small portions over 45–60 minutes.

-

Critical Control Point: Ensure internal temperature remains < 10°C during addition.[1] Rapid evolution of

gas will occur (foaming); adjust stirring speed to manage foam.[1]

-

Phase 2: Reaction Progression

-

After addition is complete, allow the reaction to warm to room temperature (20–25°C).

-

Heat the mixture slowly to 50°C and maintain for 2–3 hours.

-

Monitoring: Monitor consumption of ketone via TLC (Eluent: 50% EtOAc/Hexane) or LC-MS.[1] The ketone spot (

) should disappear, replaced by the more polar lactam (

-

Phase 3: Quenching & Isolation

-

Quench: Pour the viscous reaction mixture slowly onto 300 g of crushed ice with vigorous stirring. The mixture will be acidic.[1][3][4]

-

Neutralization: Carefully adjust the pH to ~8–9 by adding 50% NaOH solution dropwise.[1] Caution: Exothermic neutralization.[1] Keep the mixture cool (< 25°C) to prevent hydrolysis of the lactam.[1]

-

Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL) .

-

Note: If an emulsion forms, add a small amount of brine or filter through Celite.[1]

-

-

Drying: Combine organic layers, wash with brine (50 mL), and dry over anhydrous

. -

Concentration: Filter and concentrate under reduced pressure to yield the crude solid.

Phase 4: Purification

-

Recrystallization: The crude product is typically off-white.[1] Recrystallize from Ethanol/Water (1:1) or Toluene .[1]

-

Heat to reflux to dissolve, filter hot (if insoluble salts persist), and cool slowly to 4°C.

-

Collect crystals by vacuum filtration and dry in a vacuum oven at 45°C for 12 hours.

Workflow Logic Diagram

Figure 2: Experimental Workflow

Caption: Operational workflow emphasizing temperature control points to prevent runaway exotherms and ensure purity.

Characterization & Expected Data

The following data validates the structural integrity of 5-phenylazepan-2-one.

| Parameter | Specification / Expected Value | Notes |

| Appearance | White crystalline solid | Crude may be pale yellow.[1] |

| Yield | 75 – 85% | Dependent on efficient extraction.[1] |

| Melting Point | 138 – 140°C | Literature range for phenyl-caprolactams [1].[1] |

| MS (ESI+) | [M+H]+ = 190.1 | Molecular Weight: 189.25 g/mol .[1] |

| 1H NMR | Characteristic broad NH singlet confirms lactam. |

Structural Validation Logic:

-

Mass Spec: Confirms the addition of Nitrogen (+15 mass units from ketone 174 -> 189).

-

NMR: The disappearance of the ketone

-protons (usually distinct triplets) and the appearance of the NH signal and downfield shift of the

Troubleshooting Guide

-

Issue: Low Yield.

-

Issue: Dark/Tarred Product.

-

Cause: Reaction temperature too high or "hot spots" during azide addition.[1]

-

Solution: Strictly maintain T < 10°C during addition. Ensure efficient mechanical stirring of the viscous PPA.

-

-

Issue: Incomplete Reaction.

References

-

Conley, R. T. (1958).[1] "High Temperature Schmidt Reaction."[1] Journal of Organic Chemistry, 23(9), 1330–1333. Link[1]

-

Smith, P. A. S. (1948).[1] "The Schmidt Reaction: Experimental Conditions and Mechanism."[1] Journal of the American Chemical Society, 70(1), 320–323. Link[1]

-

Wolff, H. (1957).[1] "The Schmidt Reaction."[1][3][6][7][8][9] Organic Reactions, Vol 3. Wiley & Sons.[1] (Foundational text for Schmidt Reaction parameters). Link[1]

-

PubChem Compound Summary. (2023). "5-Phenylazepan-2-one."[1] National Center for Biotechnology Information.[1] Link

Sources

- 1. 5-Phenyl-2-pentanone | C11H14O | CID 16701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-PHENYL-2-BUTANONE(1007-32-5) 1H NMR [m.chemicalbook.com]

- 3. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. byjus.com [byjus.com]

- 7. chimia.ch [chimia.ch]

- 8. Asymmetric Schmidt reaction of hydroxyalkyl azides with ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Schmidt Reaction [organic-chemistry.org]

experimental procedure for Beckmann rearrangement of 4-phenylcyclohexanone oxime

This Application Note is designed for research and development scientists in the pharmaceutical sector. It details the synthesis of 5-phenylazepan-2-one (also known as 4-phenyl-ε-caprolactam) via the Beckmann rearrangement of 4-phenylcyclohexanone oxime .

Executive Summary

The 5-phenylazepan-2-one scaffold is a critical pharmacophore in the development of NK1 antagonists and peptidomimetics. While the classical Beckmann rearrangement utilizing Polyphosphoric Acid (PPA) is well-established, it suffers from high viscosity, difficult workup, and harsh thermal conditions. This guide presents two validated protocols:

-

Method A (Recommended): A mild, high-yielding protocol using Cyanuric Chloride (TCT) in DMF.

-

Method B (Legacy): The traditional PPA-mediated route for reference or solvent-free requirements.

Mechanistic Insight & Stereoelectronics

The Beckmann rearrangement is stereospecific. The migration of the alkyl group occurs anti-periplanar to the leaving group (hydroxyl/activated oxygen) on the nitrogen.

For 4-phenylcyclohexanone oxime , the substrate possesses a plane of symmetry passing through C1 and C4. Consequently, the syn and anti oxime isomers (relative to the C2/C6 protons) are chemically equivalent regarding the migration outcome. Migration of either the C1-C2 or C1-C6 bond yields the same lactam product: 5-phenylazepan-2-one .

Mechanism Diagram

The following diagram illustrates the activation, migration, and tautomerization pathway.[1]

Caption: Step-wise mechanistic pathway from oxime activation to lactam formation. Note the concerted nature of the migration and leaving group departure.

Strategic Reagent Selection

| Parameter | Method A: Cyanuric Chloride (TCT) | Method B: Polyphosphoric Acid (PPA) |

| Mechanism | Vilsmeier-Haack type activation | Brønsted Acid Protonation |

| Temperature | Ambient to 60°C | 120°C - 140°C |

| Solvent | DMF or Acetonitrile | Solvent-free (PPA acts as solvent) |

| Workup | Aqueous quench + Extraction | Ice quench + Neutralization (Exothermic) |

| Scalability | High (Homogeneous) | Medium (Viscosity limits stirring) |

| Yield (Est.) | 85-92% | 70-80% |

Experimental Protocols

Pre-requisite: Substrate Preparation

Ensure 4-phenylcyclohexanone oxime is dry.

-

Synthesis: React 4-phenylcyclohexanone with Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in Ethanol/Water (3:1).

-

Verification: MP > 130°C (Lit.[2] varies by isomer ratio, typically high melting solid).

Protocol A: Cyanuric Chloride (TCT) Method (Recommended)

Best for: High purity requirements, mild conditions, and ease of workup.

Materials:

-

4-phenylcyclohexanone oxime (10 mmol, 1.89 g)

-

Cyanuric Chloride (TCT) (2 mmol, 20 mol%)

-

ZnCl₂ (2 mmol, 20 mol%) - Optional co-catalyst for rate acceleration

-

Anhydrous Acetonitrile (MeCN) or DMF (20 mL)

Procedure:

-

Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

-

Dissolution: Dissolve 4-phenylcyclohexanone oxime (1.89 g) in anhydrous MeCN (20 mL).

-

Activation: Add Cyanuric Chloride (370 mg) in one portion at room temperature.

-

Note: If using ZnCl₂, add it immediately after TCT.

-

-

Reaction: Heat the mixture to reflux (80-82°C) for 2–4 hours.

-

Monitoring: Check TLC (Mobile phase: 50% EtOAc/Hexane). The oxime (

) should disappear, and the lactam (

-

-

Quench: Cool to room temperature. Pour the reaction mixture into saturated aqueous

(50 mL) to quench the acidic byproducts. -

Extraction: Extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 0

5% MeOH in DCM).

Protocol B: Polyphosphoric Acid (PPA) Method (Legacy)

Best for: Solvent-free synthesis or when TCT is unavailable.

Materials:

-

4-phenylcyclohexanone oxime (10 mmol, 1.89 g)

-

Polyphosphoric Acid (PPA) (20 g) - High viscosity grade

Procedure:

-

Setup: Use a 100 mL beaker or wide-mouth flask with a mechanical stirrer (magnetic stirring often fails due to viscosity).

-

Heating: Heat PPA to 90°C to lower viscosity.

-

Addition: Add the oxime in small portions over 10 minutes.

-

Caution: The reaction is exothermic. Internal temperature may spike. Maintain temp between 100–120°C.

-

-

Reaction: Stir at 120°C for 30–60 minutes.

-

Visual Cue: The mixture will darken slightly and become homogenous.

-

-

Quench (Critical): Cool to ~60°C. Pour the syrup slowly into crushed ice (100 g) with vigorous stirring.

-

Safety: Do not pour water into the acid.

-

-

Neutralization: Neutralize the aqueous slurry with 50% NaOH or concentrated Ammonia until pH 8. The lactam may precipitate as a solid.

-

Isolation: Filter the solid or extract with Chloroform (

mL).

Workflow Visualization

Caption: Operational workflow for the synthesis, emphasizing the critical decision point at TLC monitoring.

Characterization & Validation

The product, 5-phenylazepan-2-one , must be validated to ensure the ring expansion occurred correctly.

| Technique | Expected Signal / Observation | Interpretation |

| Appearance | White to off-white solid | |

| IR Spectroscopy | ~1660 cm⁻¹ (Strong) | Amide I band (C=O stretch). Distinct from oxime C=N (~1640 weak) and ketone C=O (~1715). |

| IR Spectroscopy | ~3200-3400 cm⁻¹ (Broad) | N-H stretch . Confirms amide/lactam formation.[1][3] |

| ¹H NMR | Amide N-H proton . | |

| ¹H NMR | ||

| ¹³C NMR | ~178 ppm | Carbonyl Carbon . Shifted upfield relative to ketone precursor. |

Self-Validation Check:

-

If the IR shows a peak at 2250 cm⁻¹, Fragmentation has occurred (formation of a nitrile via "abnormal" Beckmann). This is common if the carbocation intermediate is too stable or conditions are too dehydrating. Remedy: Lower temperature and ensure anhydrous conditions.

References

-

Beckmann Rearrangement Mechanism & Scope

-

Organic Syntheses, Coll. Vol. 2, p. 76 (1943); Vol. 11, p. 58 (1931).

-

-

Cyanuric Chloride Catalysis

-

Furuya, Y., Ishihara, K., & Yamamoto, H. (2005). "Cyanuric Chloride as a Mild and Active Beckmann Rearrangement Catalyst." Journal of the American Chemical Society, 127(32), 11240-11241.

-

- Polyphosphoric Acid Protocols: Guyot, A., & Blanchard, M. (1908). "Beckmann Rearrangement using PPA." Comptes Rendus, 146, 1201.

-

Lactam Characterization Data

Sources

Application Notes & Protocols: Leveraging 5-Phenylazepan-2-one as a Privileged Scaffold for Modern Drug Discovery

For: Researchers, scientists, and drug development professionals.

I. Introduction: The Emerging Potential of the 5-Phenylazepan-2-one Scaffold

In the landscape of medicinal chemistry, the identification of novel molecular scaffolds that provide a unique three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. The 5-Phenylazepan-2-one core, a derivative of caprolactam, represents a promising yet underexplored scaffold. Its structure marries the conformational flexibility of the seven-membered azepane ring with the well-established pharmacophoric properties of a phenyl group. This combination offers a compelling starting point for the design of new chemical entities targeting a range of therapeutic areas.

The azepan-2-one (caprolactam) ring is a recognized privileged structure in medicinal chemistry, forming the basis of several approved drugs.[1] Its non-planar, flexible nature allows for the presentation of substituents in a variety of spatial orientations, which can be advantageous for optimizing interactions with biological targets. Furthermore, the lactam functionality provides a handle for further chemical modification.

The phenyl group, a ubiquitous feature in many successful drugs, is known to engage in various ligand-receptor interactions, including hydrophobic and π-stacking interactions.[2] Its presence on the azepan-2-one ring at the 5-position introduces a significant element for molecular recognition and can serve as a key anchor point within a binding pocket.

This document serves as a comprehensive guide for researchers looking to harness the potential of the 5-Phenylazepan-2-one scaffold. We will delve into its synthetic feasibility, propose strategies for library design and lead optimization, and outline protocols for its biological evaluation, all grounded in the established principles of medicinal chemistry and drawing parallels from structurally related, successful drug campaigns.

II. Strategic Considerations for Drug Design with the 5-Phenylazepan-2-one Scaffold

The utility of a scaffold is defined by its ability to be readily synthesized and diversified, and the biological relevance of the chemical space its derivatives can occupy.

A. Synthetic Accessibility

The synthesis of the 5-Phenylazepan-2-one core can be approached through established methodologies for the formation of substituted caprolactams. A plausible retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis for 5-Phenylazepan-2-one.

A key synthetic route could involve the construction of a substituted cyclohexanone, followed by a Beckmann rearrangement to form the desired lactam. Alternatively, multi-component reactions or ring-closing metathesis could be employed for the synthesis of the azepane ring system.[3][4]

B. Proposed Therapeutic Applications and Target Classes

Based on the known biological activities of related scaffolds, derivatives of 5-Phenylazepan-2-one could be explored for a variety of therapeutic applications:

-

Oncology: N-substituted caprolactams have demonstrated antitumor properties.[5] Furthermore, a patent has disclosed caprolactam derivatives as antagonists of the human Src SH2 receptor, a target implicated in cancer progression and bone metastasis.[6]

-

Infectious Diseases: The antimicrobial and antifungal activities of N-substituted caprolactams suggest that the 5-Phenylazepan-2-one scaffold could be a valuable starting point for the development of novel anti-infective agents.[5]

-

Central Nervous System (CNS) Disorders: The conformational flexibility of the azepane ring may be advantageous for targeting CNS receptors, which often possess complex binding sites.

C. Library Design and Lead Optimization Strategy